![molecular formula C18ClF15Ge B14761038 Chloro[tris(pentafluorophenyl)]germane CAS No. 1259-89-8](/img/structure/B14761038.png)
Chloro[tris(pentafluorophenyl)]germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[tris(pentafluorophenyl)]germane is a chemical compound with the molecular formula C18ClF15Ge It is a germanium-based compound where a chlorine atom is bonded to a germanium atom, which is further bonded to three pentafluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro[tris(pentafluorophenyl)]germane can be synthesized through a reaction involving germanium tetrachloride and pentafluorophenyl lithium. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[tris(pentafluorophenyl)]germane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new germanium compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the germanium center can be oxidized or reduced, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the germanium center, respectively. These reactions are often performed in aqueous or organic solvents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield germanium-amine complexes, while oxidation reactions can produce germanium oxides.
Wissenschaftliche Forschungsanwendungen
Chloro[tris(pentafluorophenyl)]germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology and Medicine: Research is ongoing to explore its potential as a catalyst in biochemical reactions and its interactions with biological molecules.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Chloro[tris(pentafluorophenyl)]germane exerts its effects involves the interaction of the germanium center with various molecular targets. The pentafluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The chlorine atom can be readily substituted, making the compound a versatile intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pentafluorophenyl)germane: Similar to Chloro[tris(pentafluorophenyl)]germane but lacks the chlorine atom, making it less reactive in substitution reactions.
Bis(pentafluorophenyl)germane: Contains two pentafluorophenyl groups and is less sterically hindered, leading to different reactivity patterns.
Pentafluorophenylgermane: Contains only one pentafluorophenyl group, resulting in significantly different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which provides a site for nucleophilic substitution reactions. This feature, combined with the stability imparted by the pentafluorophenyl groups, makes it a valuable compound in synthetic and industrial chemistry.
Eigenschaften
CAS-Nummer |
1259-89-8 |
|---|---|
Molekularformel |
C18ClF15Ge |
Molekulargewicht |
609.2 g/mol |
IUPAC-Name |
chloro-tris(2,3,4,5,6-pentafluorophenyl)germane |
InChI |
InChI=1S/C18ClF15Ge/c19-35(16-10(29)4(23)1(20)5(24)11(16)30,17-12(31)6(25)2(21)7(26)13(17)32)18-14(33)8(27)3(22)9(28)15(18)34 |
InChI-Schlüssel |
NTXYJMMRDJBDQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)Cl)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
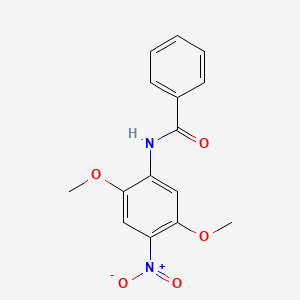

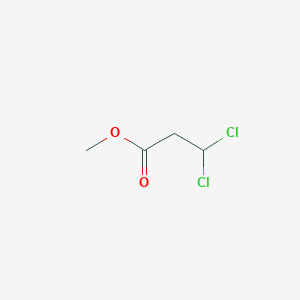
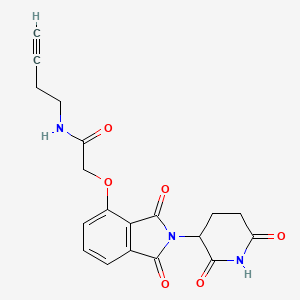
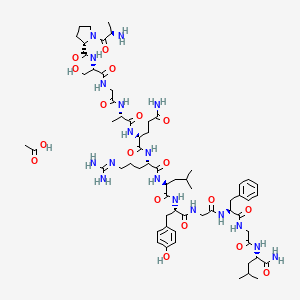
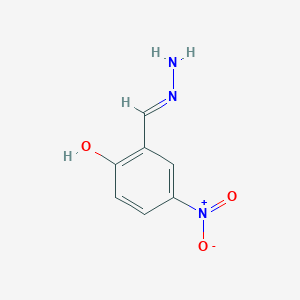
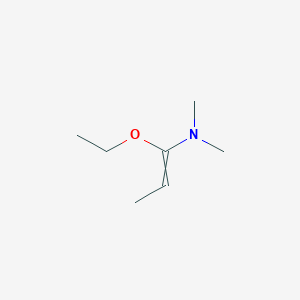
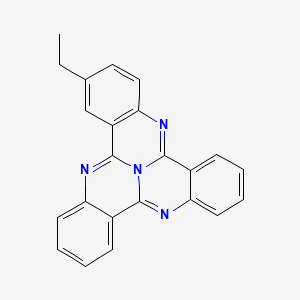
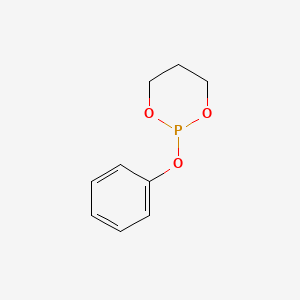
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
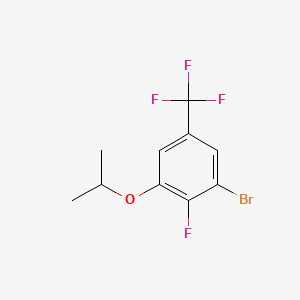
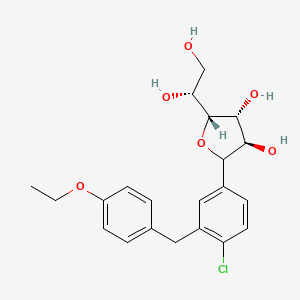
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
